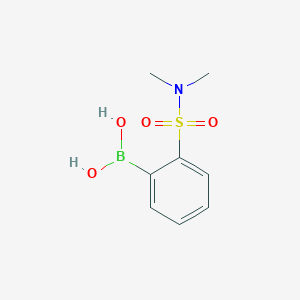

2-(N,N-dimethylsulphamoyl)benzeneboronic acid

概要

説明

2-(N,N-dimethylsulphamoyl)benzeneboronic acid is an organic compound with the chemical formula C8H12BNO4S. It is a boronic acid derivative that contains a dimethylsulphamoyl group attached to a benzene ring. This compound is known for its utility in various chemical reactions and its applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

2-(N,N-dimethylsulphamoyl)benzeneboronic acid can be synthesized through the reaction of benzeneboronic acid with dimethylsulphamoyl chloride in the presence of a base. The reaction typically involves the following steps:

- Dissolve benzeneboronic acid in an organic solvent such as dichloromethane.

- Add a base, such as triethylamine, to the solution.

- Slowly add dimethylsulphamoyl chloride to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture for several hours to ensure complete reaction.

- Purify the product using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2-(N,N-dimethylsulphamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulphamoyl group to other functional groups.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives of the sulphamoyl group.

Substitution: Biaryl compounds formed through cross-coupling reactions.

科学的研究の応用

Anticancer Activity

Research indicates that boronic acids can enhance the efficacy of certain anticancer drugs. Specifically, the introduction of boronic acid groups into existing therapeutic molecules can modify their selectivity and pharmacokinetic properties. The compound has potential as a proteasome inhibitor, similar to bortezomib, which is used in treating multiple myeloma .

Drug Delivery Systems

Boronic acids have been utilized as components in drug delivery systems due to their ability to interact with biological membranes. For instance, studies have shown that boronic acid derivatives can facilitate the intracellular delivery of proteins by exploiting their affinity for carbohydrates on cell surfaces . This property allows for the development of traceless delivery vehicles that release therapeutic agents upon entering cells.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pivotal method in organic synthesis for forming carbon-carbon bonds. Boronic acids serve as key reagents in this process. 2-(N,N-dimethylsulphamoyl)benzeneboronic acid can be employed in this reaction to synthesize complex organic molecules . Its effectiveness in cross-coupling reactions illustrates its role as a versatile building block in synthetic chemistry.

Polymer Chemistry

The incorporation of boronic acids into polymeric materials has led to the development of bioresponsive hydrogels. These materials can undergo structural changes in response to environmental stimuli, making them suitable for applications in drug delivery and tissue engineering . The dynamic nature of boronic acid interactions enables these polymers to form reversible covalent bonds, enhancing their functionality.

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes. The compound can interact with specific molecular targets, leading to changes in fluorescence or other detectable signals .

類似化合物との比較

Similar Compounds

- 2-(N,N-dimethylsulphamoyl)phenylboronic acid

- 2-(N,N-dimethylsulphonyl)phenylboronic acid

- 2-(N,N-dimethylsulphamoyl)benzeneboronic acid

Uniqueness

This compound is unique due to its specific functional groups that confer distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

生物活性

2-(N,N-Dimethylsulphamoyl)benzeneboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including its mechanisms of action and therapeutic implications.

Chemical Structure

The compound's structure is characterized by a benzene ring substituted with a boronic acid and a dimethylsulphamoyl group. The presence of the boronic acid moiety is significant for its biological interactions, particularly in enzyme inhibition.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism primarily involves the inhibition of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, the compound can restore the effectiveness of antibiotics such as meropenem against resistant strains of bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa .

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with active site serine residues in β-lactamases. This interaction prevents the hydrolysis of β-lactam antibiotics, allowing them to exert their antibacterial effects .

Case Studies

A study conducted on a series of phenylboronic acid derivatives, including this compound, demonstrated its efficacy in protecting β-lactam antibiotics from hydrolysis in vitro. The fractional inhibitory concentration index (FICI) tests indicated synergistic effects when combined with meropenem against clinical strains overexpressing KPC-2 and AmpC β-lactamases .

Summary of Findings from Case Studies

Research Findings

Recent studies have expanded on the potential applications of this compound in bacterial detection methods. For instance, modifications involving boronic acids have been shown to enhance the sensitivity and selectivity of fluorescent sensors for detecting bacterial pathogens by targeting surface glycolipids .

特性

IUPAC Name |

[2-(dimethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHDOHKUPJUTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400700 | |

| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178432-25-2 | |

| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。